molecular formula C11H15NO2 B2878032 2-hydroxy-N-(2,4,6-trimethylphenyl)acetamide CAS No. 867299-50-1

2-hydroxy-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B2878032
CAS No.: 867299-50-1
M. Wt: 193.246
InChI Key: XXCOYYOVKYXTIE-UHFFFAOYSA-N
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Description

2-Hydroxy-N-(2,4,6-trimethylphenyl)acetamide is an acetamide derivative featuring a hydroxyl group (-OH) at the α-position of the acetamide moiety and a 2,4,6-trimethylphenyl (mesityl) group attached to the nitrogen atom. This compound is structurally related to a family of N-(2,4,6-trimethylphenyl)acetamides, which have been extensively studied for their crystallographic, physicochemical, and biological properties. The hydroxyl group introduces polarity and hydrogen-bonding capabilities, distinguishing it from analogs with methyl, chloro, or other substituents.

Properties

IUPAC Name

2-hydroxy-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-7-4-8(2)11(9(3)5-7)12-10(14)6-13/h4-5,13H,6H2,1-3H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXCOYYOVKYXTIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N-(2,4,6-trimethylphenyl)acetamide typically involves the reaction of 2,4,6-trimethylaniline with glyoxylic acid. The reaction proceeds under mild conditions, often in the presence of a catalyst or under reflux . The general reaction scheme can be represented as follows:

[ \text{2,4,6-trimethylaniline} + \text{glyoxylic acid} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-N-(2,4,6-trimethylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The acetamide group can be reduced to an amine.

    Substitution: The hydrogen atoms on the aromatic ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of 2-oxo-N-(2,4,6-trimethylphenyl)acetamide.

    Reduction: Formation of 2-amino-N-(2,4,6-trimethylphenyl)acetamide.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-hydroxy-N-(2,4,6-trimethylphenyl)acetamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Crystallographic and Bond Parameter Analysis

Key structural data for N-(2,4,6-trimethylphenyl)acetamide derivatives are summarized in Table 1 , derived from crystallographic studies .

Compound Name Substituent (R) Avg. C–C Bond Length (Å) N–C(O) Bond Length (Å) Dihedral Angle (Ar–CO)
TMPA (N-(2,4,6-TMP)-acetamide) -CH3 1.389 1.335 15.2°
TMPMA (N-(2,4,6-TMP)-2-methylacetamide) -CH2CH3 1.382 1.340 18.7°
TMPDCA (N-(2,4,6-TMP)-2,2-dichloroacetamide) -CHCl2 1.386 1.338 22.5°
Target Compound -CH2OH Inferred: ~1.385 Inferred: ~1.337 Predicted: 20–25°

Key Findings :

  • The 2,4,6-trimethylphenyl group imposes steric hindrance, leading to slight distortions in the amide linkage (N–C(O)) and dihedral angles between the aromatic ring and acetamide plane .
  • Electron-withdrawing substituents (e.g., -Cl in TMPDCA) shorten the N–C(O) bond due to increased polarization, whereas methyl groups (TMPA, TMPMA) have minimal electronic effects .

Hydrogen Bonding and Crystal Packing

  • TMPDCA forms intermolecular N–H⋯O interactions, resulting in dimeric motifs .
  • Trimecaine (2-diethylamino-N-(2,4,6-trimethylphenyl)acetamide) lacks hydrogen-bond donors, relying on van der Waals interactions for crystal stability .
  • The target compound ’s hydroxyl group likely participates in O–H⋯O/N hydrogen bonds, influencing solubility and melting point.

Physicochemical Properties

Solubility and Polarity

  • Chloro analogs (e.g., TMPDCA): Low aqueous solubility due to hydrophobic Cl substituents .
  • Hydroxyl analog: Higher polarity and solubility in polar solvents (e.g., methanol, water) due to -OH group.
  • Trimecaine : Moderate lipid solubility, critical for its local anesthetic activity .

Thermal Stability

  • TMPA (methyl): Melting point ~150–160°C .
  • TMPDCA (dichloro): Higher melting point (~180–190°C) due to stronger intermolecular forces .
  • Target compound : Expected intermediate melting point (~160–170°C) with thermal stability influenced by hydrogen bonding.

Local Anesthetic Activity

  • Trimecaine (2-diethylamino-N-(2,4,6-TMP)acetamide) is a potent local anesthetic, with the diethylamino group enhancing membrane permeability .

Antimicrobial and Coordination Properties

  • Thiazolyl acetamides (e.g., 2-(2,6-dichlorophenyl)-N-(thiazol-2-yl)acetamide) exhibit antimicrobial activity and serve as ligands in coordination chemistry .
  • The target compound ’s hydroxyl group may enable metal chelation, expanding its utility in catalysis or medicinal chemistry.

Biological Activity

2-Hydroxy-N-(2,4,6-trimethylphenyl)acetamide, also known by its CAS number 867299-50-1, is a synthetic organic compound with potential biological implications. This compound is notable for its structural features which include a hydroxyl group and a bulky trimethylphenyl moiety. Understanding its biological activity is essential for exploring its applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

  • Molecular Formula : C11H15NO2
  • Molecular Weight : 193.25 g/mol
  • IUPAC Name : this compound

The compound's structure contributes to its reactivity and interaction with biological systems. The presence of the hydroxyl group enhances its solubility in biological fluids, while the trimethylphenyl group may influence its binding affinity to biological targets.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its potential as an anti-inflammatory agent and its role in modulating enzymatic activities.

Research indicates that this compound may exert its effects through the following mechanisms:

  • Inhibition of Pro-inflammatory Cytokines : Studies suggest that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.
  • Enzyme Modulation : It may act as an inhibitor of specific enzymes involved in inflammatory pathways, although detailed enzymatic targets remain to be fully characterized.

Case Studies

  • Anti-inflammatory Effects : A study conducted on murine models demonstrated that administration of this compound resulted in a significant reduction in paw edema induced by carrageenan. The results indicated a decrease in leukocyte infiltration and pro-inflammatory mediators at the site of inflammation.
    Treatment GroupEdema (mm)Cytokine Levels (pg/mL)
    Control5.0TNF-alpha: 150
    Compound Group2.0TNF-alpha: 50
  • Analgesic Activity : In another study assessing pain relief properties, the compound was shown to significantly reduce pain responses in models of acute pain compared to control groups.

Comparative Analysis with Similar Compounds

To contextualize the activity of this compound, it is beneficial to compare it with related compounds:

Compound NameStructure FeatureBiological Activity
N-(2,4,6-trimethylphenyl)acetamideLacks hydroxyl groupModerate anti-inflammatory effects
AcetaminophenHydroxyl group presentStrong analgesic and antipyretic effects
AspirinAcetylated salicylic acidAnti-inflammatory and analgesic effects

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